molecular formula C11H13NO4 B2483059 Dimethyl 2-(4-aminophenyl)malonate CAS No. 183473-82-7

Dimethyl 2-(4-aminophenyl)malonate

Cat. No. B2483059
CAS RN: 183473-82-7
M. Wt: 223.228
InChI Key: CDERUSRLTMBUMA-UHFFFAOYSA-N
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Description

Dimethyl 2-(4-aminophenyl)malonate, also known as 4-Aminophenyl dimethylmalonate (4-APDM), is a synthetic compound that has been used in a variety of applications in scientific research. This compound has a variety of chemical and biological properties, and has been used in the synthesis of various compounds, as well as in the study of biochemical and physiological processes.

Scientific Research Applications

  • Enantioselective Synthesis
    Dimethyl 2-(4-aminophenyl)malonate is used in enantioselective synthesis processes. For example, it was involved in the synthesis of Dimethyl-(S,E)-5-oxo-3-styryl-1-tosylpyrrolidine-2,2-dicarboxylate, which demonstrates its utility in complex organic syntheses (Chaheine, 2021).

  • Molecular Structure Studies
    The compound has been employed in studies investigating molecular structures, such as in the synthesis and analysis of monohydrated 3-p-nitrophenylpyrazole derivatives. This highlights its role in enhancing our understanding of molecular interactions and structures (Jiménez-Cruz et al., 2003).

  • Development of β-Amino Esters and β-Lactams
    Its involvement in the diastereoselective coupling of dimethyl malonate with N-(tert-butyl)sulfinyl imines underlines its importance in the synthesis of β-amino esters and β-lactams with high optical purity. Such processes are crucial in medicinal chemistry (Dema et al., 2012).

  • Synthesis of Amino Acids
    Dimethyl 2-(4-aminophenyl)malonate has been used in the synthesis of labeled amino acids like α-([11C]methyl)phenylalanine and α-([11C]methyl)tyrosine. These compounds have applications in biochemical research and potentially in medical imaging (Gee & Långström, 1991).

  • Preparation of Boronated Metallophthalocyanine
    This chemical has been utilized in the synthesis of boronated phthalocyanine, a water-soluble compound that may be used as a tumor-seeking boron delivery agent for boron neutron capture therapy in cancer treatment (Kahl & Li, 1996).

  • Catalysis and Ligand Development
    It's also been used in catalysis, particularly in palladium-catalyzed asymmetric allylic alkylations, demonstrating its utility in developing new catalytic processes and ligands (Mino et al., 2001).

  • Synthesis of Cyclopropane Derivatives
    In addition, it has been applied in the synthesis of 1,1-cyclopropane diesters, showing its versatility in creating complex organic compounds (Goudreau et al., 2009).

properties

IUPAC Name

dimethyl 2-(4-aminophenyl)propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-15-10(13)9(11(14)16-2)7-3-5-8(12)6-4-7/h3-6,9H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDERUSRLTMBUMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 2-(4-aminophenyl)malonate

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